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Compound of Interest

Compound Name: WAY-255348

Cat. No.: B15606753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor activity of WAY-255348, a novel

non-steroidal progesterone receptor (PR) antagonist. Due to the limited publicly available data

on WAY-255348, this document leverages preclinical and clinical findings from other well-

characterized PR antagonists, namely onapristone and mifepristone, to offer a comprehensive

overview of the therapeutic potential of this drug class in PR-positive cancers, particularly

breast cancer.

Executive Summary
WAY-255348 is a potent progesterone receptor antagonist with a unique "passive" mechanism

of action that distinguishes it from traditional steroidal antagonists.[1] It effectively blocks

progesterone-induced nuclear accumulation, phosphorylation, and subsequent promoter

interactions of the PR.[1] While its potential in treating PR-positive breast cancer is recognized,

a lack of extensive public data necessitates a comparative approach to evaluate its anti-tumor

prospects. This guide presents available information on WAY-255348 alongside a detailed

review of the anti-tumor effects of onapristone and mifepristone, for which there is a more

substantial body of preclinical and clinical evidence. This comparative analysis aims to provide

researchers with the necessary context to assess the potential of WAY-255348 and to inform

future research and development in this area.
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Comparative Analysis of Progesterone Receptor
Antagonists
This section details the mechanism of action and available anti-tumor activity data for WAY-
255348, onapristone, and mifepristone.

WAY-255348: A Novel Passive Antagonist
WAY-255348 inhibits the activity of progesterone through a novel molecular mechanism.[1]

Unlike typical steroidal antagonists, it does not induce a classic "antagonist" conformation of

the progesterone receptor.[1] Instead, it prevents the progesterone-induced nuclear

translocation and phosphorylation of the receptor, thereby blocking its ability to interact with

gene promoters.[1] At lower, physiologically relevant concentrations, it acts as a pure

antagonist.[1]

Currently, there is a paucity of publicly available quantitative data from in vitro or in vivo studies

specifically validating the anti-tumor activity of WAY-255348.

Onapristone: A Well-Characterized PR Antagonist
Onapristone is a potent and specific progesterone receptor antagonist that has been evaluated

in multiple preclinical and clinical studies for its anti-tumor effects.[2]

Mifepristone (RU-486): A PR Modulator with Anti-Cancer
Properties
Mifepristone is a synthetic steroid with potent antiprogestational and antiglucocorticoid

properties. Its anti-tumor activity has been investigated in various cancer models, particularly in

breast cancer.

Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-tumor activity of

onapristone and mifepristone from preclinical and clinical studies.

Table 1: Preclinical Anti-Tumor Activity of Onapristone
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Model System Treatment Outcome Reference

DMBA-induced rat

mammary tumors

Onapristone +

Tamoxifen

86-100% tumor

remission

(comparable to

ovariectomy)

[3]

NMU-induced rat

mammary tumors

Onapristone +

Tamoxifen

Potentiation of anti-

tumor effect compared

to monotherapy

[3]

T47D breast cancer

cells (in vitro)
Onapristone

Concentration-

dependent inhibition

of cell proliferation

[4]

MCF7 and BT474

breast cancer cells

(3D tumorsphere)

Onapristone

Blocked

progesterone-induced

cell survival

[4]

Table 2: Clinical Anti-Tumor Activity of Onapristone
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Clinical Trial
Phase

Cancer Type Treatment Key Findings Reference

Phase II

ER+, HER2-

Metastatic Breast

Cancer

Onapristone +

Fulvestrant

Median time to

progression: 63

days; 4 of 11

patients had

stable disease.

[1]

Phase II
Primary Breast

Cancer

Onapristone (100

mg/day)

56% partial

response, 11%

stable disease

(overall

remission rate of

67%).

[5]

Phase Ib

ER+, PR+,

HER2-

Metastatic Breast

Cancer

Onapristone ER

+ Letrozole +

Palbociclib

Dose-escalation

study to

determine safety

and best dose.

[6]

Table 3: Preclinical Anti-Tumor Activity of Mifepristone

Model System Treatment Outcome Reference

MCF-7 human breast

cancer xenografts in

nude mice

Mifepristone +

Tamoxifen

Complete inhibition or

prevention of tumor

growth

[7]

MCF-7 human breast

cancer cells (in vitro)

Mifepristone + 4-

hydroxytamoxifen

Additive induction of

apoptosis
[8]

Triple-negative breast

cancer (TNBC) cell

lines

FZU-00,003

(Mifepristone

derivative)

More potent growth

inhibition than

mifepristone

[9]

Table 4: Clinical Anti-Tumor Activity of Mifepristone
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Clinical Trial
Phase

Cancer Type Treatment Key Findings Reference

Presurgical

Window of

Opportunity Trial

(MIPRA)

Luminal Breast

Cancer

(PRA/PRB > 1.5)

Mifepristone (200

mg/day)

49.62%

decrease in Ki67

staining; 14 of 20

patients

responded.

[10][11]

Phase II

Advanced HER2-

negative Breast

Cancer

Mifepristone +

Pembrolizumab

Study closed

early due to skin

toxicity.

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following

diagrams are provided in DOT language for use with Graphviz.

Progesterone Receptor Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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